![molecular formula C10H13NO4S B2804452 2-[(Isopropylamino)sulfonyl]benzoic acid CAS No. 790247-43-7](/img/structure/B2804452.png)

2-[(Isopropylamino)sulfonyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

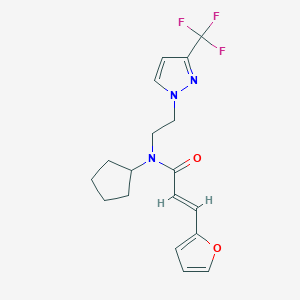

“2-[(Isopropylamino)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-[(Isopropylamino)sulfonyl]benzoic acid” is represented by the formula C10H13NO4S . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

- ISB is commonly used in proteomics studies. It acts as a reagent for protein modification and labeling. Researchers employ it to tag proteins with specific functional groups, facilitating their identification, quantification, and localization within complex biological samples .

- ISB exhibits enzyme inhibitory activity. Scientists investigate its effects on specific enzymes to understand their mechanisms and develop potential therapeutic interventions. By studying its interactions with enzymes, researchers gain insights into drug design and disease treatment .

- Preliminary studies suggest that ISB possesses anti-inflammatory properties. Researchers explore its potential as an anti-inflammatory agent, which could be valuable in managing inflammatory diseases and conditions .

- ISB serves as a valuable tool in chemical biology and medicinal chemistry. Its unique structure allows researchers to explore structure-activity relationships, design analogs, and optimize drug candidates. Investigating its effects on cellular pathways contributes to drug discovery .

- Chemists use ISB as a building block in synthetic chemistry. Its sulfonyl group and aromatic ring provide versatility for constructing more complex molecules. By incorporating ISB into synthetic pathways, scientists create novel compounds with diverse applications .

- ISB can be modified to create photoreactive probes. These probes allow researchers to study protein-protein interactions, protein localization, and dynamic processes within cells. The photoactivation of ISB provides spatial and temporal control for precise experiments .

Proteomics Research

Enzyme Inhibition Studies

Anti-Inflammatory Properties

Chemical Biology and Medicinal Chemistry

Synthetic Chemistry

Photoreactive Probes

Propriétés

IUPAC Name |

2-(propan-2-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRWTPRTPSODTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Propan-2-yl)sulfamoyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate](/img/structure/B2804374.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2804378.png)

![7-(1-(2,6-Dichlorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2804383.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804384.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2804386.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804388.png)

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2804391.png)